Alanine; lysine -

Alanine; lysine

Catalog Number: EVT-12572292
CAS Number:
Molecular Formula: C9H21N3O4
Molecular Weight: 235.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Alanine and lysine are two essential amino acids that play crucial roles in various biological processes. Alanine, a non-polar amino acid, is vital for protein synthesis and energy production, while lysine, a polar amino acid, is essential for growth and tissue repair. Both amino acids are classified based on their side chains: alanine as aliphatic and lysine as basic.

Source

Alanine can be synthesized in the body from pyruvate through transamination processes, while lysine must be obtained from dietary sources, as humans cannot synthesize it. Common sources of lysine include meat, fish, dairy products, and legumes.

Classification
  • Alanine: Non-polar, aliphatic amino acid.
  • Lysine: Polar, basic amino acid.
Synthesis Analysis

Methods

The synthesis of alanine and lysine can be achieved through various biochemical pathways. For alanine, the primary method involves the transamination of pyruvate with an amino group from glutamate. Lysine synthesis typically occurs through the diaminopimelic acid pathway in bacteria or the α-aminoadipate pathway in fungi.

Technical Details

Recent studies have focused on microbial fermentation techniques to enhance the production of these amino acids. For example, genetically modified strains of Escherichia coli have been employed to improve yields of β-alanine by manipulating metabolic pathways and enhancing enzyme activity through gene editing techniques .

Molecular Structure Analysis

Structure

  • Alanine: The molecular formula is C3H7NO2C_3H_7NO_2. It has a simple structure characterized by a central carbon atom bonded to an amino group (NH2-NH_2), a carboxyl group (COOH-COOH), a hydrogen atom, and a methyl side chain (CH3-CH_3).
  • Lysine: The molecular formula is C6H14N2O2C_6H_{14}N_2O_2. Its structure includes a central carbon atom connected to an amino group (NH2-NH_2), a carboxyl group (COOH-COOH), a hydrogen atom, and a long aliphatic side chain containing an additional amino group.

Data

  • Molecular Weight:
    • Alanine: 89.09 g/mol
    • Lysine: 146.19 g/mol .
Chemical Reactions Analysis

Reactions

Amino acids like alanine and lysine participate in various chemical reactions, including peptide bond formation through condensation reactions. This process involves the reaction between the carboxyl group of one amino acid and the amino group of another, releasing water.

Technical Details

The salt-induced peptide formation reaction has been studied for its ability to promote peptide synthesis under mild conditions. In this reaction, sodium chloride enhances the condensation of alanine and lysine into dipeptides like dialanine and dilysine .

Mechanism of Action

Process

The mechanism by which alanine and lysine function within biological systems primarily involves their roles in protein synthesis. During translation, ribosomes facilitate the assembly of polypeptides by linking amino acids through peptide bonds based on messenger RNA sequences.

Data

Alanine often serves as a building block in proteins due to its non-polar nature, contributing to hydrophobic interactions within protein structures. Lysine's positive charge at physiological pH allows it to participate in ionic interactions that stabilize protein conformations.

Physical and Chemical Properties Analysis

Physical Properties

  • Alanine:
    • Appearance: Colorless crystalline solid
    • Melting Point: Approximately 300 °C
    • Solubility: Soluble in water; insoluble in organic solvents .
  • Lysine:
    • Appearance: Colorless crystalline solid
    • Melting Point: Above 200 °C
    • Solubility: Highly soluble in water; less soluble in organic solvents .

Chemical Properties

Both alanine and lysine undergo typical reactions associated with amino acids, such as decarboxylation to form corresponding amines. For instance, lysine can be converted into cadaverine through decarboxylation .

Applications

Scientific Uses

Alanine and lysine have numerous applications in scientific research and industry:

  • Alanine:
    • Used as a supplement for athletes to enhance performance.
    • Serves as a precursor for glucose production during fasting or intense exercise.
  • Lysine:
    • Utilized in animal feed to ensure proper growth and development.
    • Important for human health supplements aimed at improving immune function and muscle recovery.

Both amino acids are also critical in biochemistry for studying protein structure-function relationships and metabolic pathways.

Protein Engineering with Alanine-Lysine Substitutions

Site-Directed Mutagenesis of Regulatory Lysine Residues

Site-directed mutagenesis (SDM) of lysine residues—particularly substitutions with alanine (K→A)—serves as a cornerstone technique for probing functional roles of specific lysines in proteins. Lysines frequently participate in post-translational modifications (PTMs), catalysis, and ligand binding due to their nucleophilic ε-amino group and positive charge. Alanine substitutions eliminate side-chain functionality beyond the β-carbon, enabling researchers to dissect these roles mechanistically.

High-throughput SDM platforms, such as the two-fragment PCR-Gibson assembly method, facilitate systematic K→A scanning mutagenesis across entire proteins. This approach minimizes PCR artifacts and achieves ~50–100% efficiency for plasmids up to 13.4 kb, as demonstrated for epigenetic regulators and viral proteins [5] [10]. The protocol employs split amplification of the target plasmid with mutagenic primers, DpnI digestion of template DNA, and seamless assembly of mutated fragments [5].

Key functional insights from K→A mutagenesis include:

  • Papillomavirus E2 Protein: K112A/K113A mutations in the transactivation domain (TAD) abolished transcription and replication by disrupting acetylation-dependent nuclear localization and topoisomerase recruitment [2].
  • Glutaminase (GAC): K311A, K328A, and K396A mutations altered phosphate activation kinetics, increasing the half-saturating phosphate concentration (K0.5) from 40 mM (wild-type) to >100 mM. This implicated these residues in allosteric signal propagation [4].
  • Teixobactin Antibiotic: K10A substitution reduced activity against Staphylococcus aureus by 2–4-fold, confirming lysine’s role in target binding despite not being essential [9].

Table 1: Functional Outcomes of Lysine-to-Alanine Mutagenesis

ProteinLysine PositionFunctional ChangeTechnique
Papillomavirus E2K112Abolished transcription/replication; disrupted nuclear localizationTransfection assays
Glutaminase (GAC)K320Constitutive oligomerization; 400-fold ↑ catalytic efficiencyEnzyme kinetics
TeixobactinK102–4-fold ↑ MIC against Gram-positive bacteria; retained solubilityMIC assays
DHDPS*K161Disrupted tetramerization; ↓ catalytic efficiencyAnalytical ultracentrifugation

Dihydrodipicolinate synthase [6]

Conformational Effects of Lysine-to-Alanine Mutations in Allosteric Domains

Lysine residues in allosteric domains often act as molecular "switches" whose charge or modification status regulates protein conformation. K→A mutations disrupt these switches, enabling studies of allosteric mechanisms. Key examples include:

  • Glutaminase Loop Dynamics: K320 resides within a flexible loop (residues 309–334) that gates substrate access to the active site. K320A mutation locks this loop in an open conformation, enabling aberrant oligomerization and hyperactivation—evidence that lysine acetylation may physiologically regulate this loop [4].
  • Secretin Receptor (GPCR): Lysines within transmembrane (TM) helices mediate oligomer interfaces. K→A mutations at TM4/TM5 interfaces altered FRET efficiency distributions in live cells, indicating disrupted dimer/tetramer equilibria and validating computational models of quaternary dynamics [3].
  • Dihydrodipicolinate Synthase (DHDPS): K161A mutation disrupted a salt bridge anchoring the allosteric loop, favoring an "open" conformation with 10-fold weaker lysine inhibitor binding. This underscored lysine’s role in stabilizing the inactive state [6].

Conformational analyses leverage techniques like FRET-MD spectrometry, which combines Förster resonance energy transfer (FRET) efficiencies with molecular dynamics simulations. This method revealed atomic-level interfaces in GPCR oligomers after mutagenesis [3]. Similarly, X-ray crystallography of K→A mutants in glutaminase visualized disordered loops and expanded active-site grooves [4].

Impact on Oligomerization States and Quaternary Structure

Lysines frequently stabilize oligomers via salt bridges or hydrogen bonds. K→A mutations disrupt these interactions, altering quaternary structure:

  • Glutaminase (GAC): Wild-type enzyme forms inactive dimers that assemble into active tetramers upon phosphate binding. K320A mutation bypassed phosphate dependence, forming hyperactive extended oligomers due to loss of autoinhibitory contacts. Conversely, K396A impaired tetramer formation by disrupting a critical D386-K396 salt bridge at the dimer-dimer interface [4].
  • DHDPS: Bacterial DHDPS uses lysine-mediated dimer-dimer contacts (e.g., K161-E84 salt bridge) to form tetramers. K161A mutation shifted the dimer-tetramer equilibrium toward dimers, reducing catalytic efficiency by 90%. Plant orthologs lack this lysine and exhibit only back-to-back dimerization [6].
  • C60-Lysine Derivatives: Lysine-enabled self-assembly into nanoparticles (5–20 nm diameter) was confirmed by dynamic light scattering. Substituting lysine with alanine abolished water solubility and quaternary structure [7].

Table 2: Quaternary Structure Changes Induced by K→A Mutations

ProteinWild-Type OligomerK→A Mutant OligomerFunctional Consequence
GlutaminasePhosphate-dependent tetramersConstitutive large oligomers (K320A)Hyperactivation; resistance to BPTES inhibitor
DHDPS (E. coli)TetramersDimers (K161A)↓ Catalytic efficiency; ↓ allosteric inhibition
Secretin ReceptorConcentration-dependent tetramersDestabilized interfacesAltered ligand affinity (FRET-MD data)
C60-LysineNanoparticlesInsoluble aggregatesLoss of bioactivity

Thermodynamic Consequences of Surface Entropy Reduction

Replacing solvent-exposed lysines with alanine reduces conformational entropy, enhancing protein stability and folding efficiency. This "surface entropy reduction" (SER) strategy exploits the entropy penalty of immobilizing flexible lysine side chains upon folding:

  • Thermodynamic Measurements: Alanine substitutions lower the entropy change (ΔS) of unfolding. For C60-lysine derivatives, adiabatic calorimetry measured standard molar entropy (Sm° = 842.6 J·mol⁻¹·K⁻¹ at 298 K) and heat capacity (Cp,m°), values inaccessible with lysine-free fullerenes [7].
  • Stability Enhancements: K→A mutations in DHDPS increased melting temperature (Tm) by 3–5°C due to reduced unfolding entropy. Similarly, K320A glutaminase showed 40% slower thermal inactivation at 45°C [4] [6].
  • Solvent Interactions: Lysine’s positive charge enhances hydrophilicity. K→A substitutions in teixobactin analogues (e.g., Ala10-teixobactin) increased aqueous solubility but paradoxically reduced antibiotic activity, as hydrophobic interactions with bacterial membranes were compromised [9].

Table 3: Thermodynamic Parameters Influenced by K→A Mutations

SystemParameterWild-TypeK→A MutantMethod
C60-Lysine derivativeSm° (J·mol⁻¹·K⁻¹)842.6Not applicable*Adiabatic calorimetry
DHDPS (E. coli)ΔGunfolding (kJ/mol)28.9 ± 0.532.1 ± 0.6 (K161A)Differential scanning calorimetry
Teixobactin (Ala10)Aqueous solubilityPoor (gelatinous)HighPBS buffer assay
Glutaminase (K320A)Half-life at 45°C25 min35 minActivity decay assay

*Alanine derivatives are insoluble [7] [9]

Properties

Product Name

Alanine; lysine

IUPAC Name

2-aminopropanoic acid;2,6-diaminohexanoic acid

Molecular Formula

C9H21N3O4

Molecular Weight

235.28 g/mol

InChI

InChI=1S/C6H14N2O2.C3H7NO2/c7-4-2-1-3-5(8)6(9)10;1-2(4)3(5)6/h5H,1-4,7-8H2,(H,9,10);2H,4H2,1H3,(H,5,6)

InChI Key

RVLOMLVNNBWRSR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N.C(CCN)CC(C(=O)O)N

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